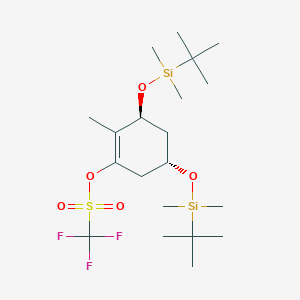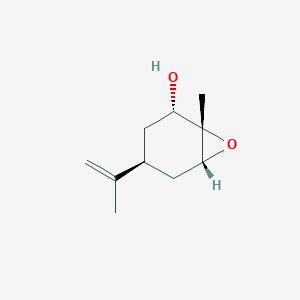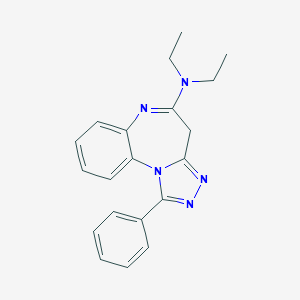
4-Bromomethyl-2-methylthiopyrimidine
Übersicht
Beschreibung
4-Bromomethyl-2-methylthiopyrimidine is a chemical compound with the molecular formula C6H7BrN2S and a molecular weight of 219.1 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-methylthiopyrimidine typically involves the reaction of 2-methylthiopurine with a bromine source . The reaction conditions often include the use of solvents such as acetone, dichloromethane, petroleum ether, or acetonitrile . The bromination reagent commonly used is N-bromosuccinimide . The reaction is carried out under illumination in a constant-temperature water bath reactor .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the compound from 2-methylthiopurine and a bromine source, followed by purification and characterization . The reaction system is designed to be simple, with low toxicity, making it suitable for industrial application in the field of biological medicines .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromomethyl-2-methylthiopyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.
Wissenschaftliche Forschungsanwendungen
. Some of its notable applications include:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active compounds.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 4-Bromomethyl-2-methylthiopyrimidine is not extensively detailed in the literature. it can be inferred that the bromomethyl group facilitates nucleophilic substitution reactions, while the methylthio group may contribute to binding affinity through hydrophobic interactions or as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
4-Bromomethyl-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.
2-Methylthiopurine: A precursor in the synthesis of this compound.
4-Bromomethyl-2-cyanobiphenyl: Used in pharmaceutical applications.
These compounds share similar structural features but differ in their specific functional groups and applications.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXTUWGQPKLTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363856 | |
| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135645-63-5 | |
| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














